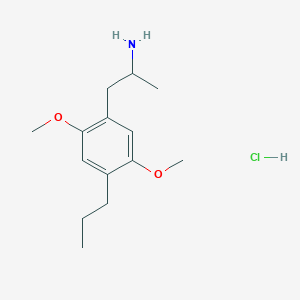

DOPR hydrochloride

Description

Propriétés

IUPAC Name |

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDRDMJFFBLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-55-8 | |

| Record name | DOPR hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DOPR Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOPR hydrochloride, chemically known as 2,5-Dimethoxy-4-propylamphetamine hydrochloride, is a psychoactive compound belonging to the substituted amphetamine class. Its primary mechanism of action is centered on its activity as a potent agonist at serotonin (B10506) 5-HT₂A receptors. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gq/11 signaling pathway, which is believed to be the foundation of its physiological and psychoactive effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound and related compounds.

Introduction to this compound

This compound is a synthetic phenethylamine (B48288) and a member of the DOx family of compounds, which are known for their psychedelic properties. Structurally, it is an analog of DOM (2,5-Dimethoxy-4-methylamphetamine), with a propyl group substituting the methyl group at the 4-position of the phenyl ring. This substitution is known to influence the potency and duration of action of the compound. The primary interest in this compound from a research and drug development perspective lies in its specific interaction with serotonin receptors, making it a valuable tool for studying the 5-HT₂A receptor system and its role in neurotransmission and behavior.

Primary Mechanism of Action: Serotonin 5-HT₂A Receptor Agonism

The principal mechanism of action of this compound is its function as a direct agonist at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions. The psychedelic effects of this compound are primarily attributed to its activation of these receptors.[1]

Upon binding to the 5-HT₂A receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a downstream signaling cascade that is characteristic of Gq-coupled receptors.

The Gq/11 Signaling Pathway

The activation of the Gq/11 protein by the DOPR-bound 5-HT₂A receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).

-

Inositol Triphosphate (IP₃): IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).

The subsequent increase in intracellular calcium and activation of PKC lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that ultimately manifest as the compound's characteristic physiological and psychoactive effects.

Figure 1. 5-HT₂A Receptor Gq/11 Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its structurally related analogs, DOM and DOET. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| DOPR | 5-HT₂A | Functional Agonism (EC₅₀) | 12 | nM | |

| DOM | 5-HT₂A | Binding Affinity (Ki) | 533 | nM | |

| DOET | 5-HT₂A | Binding Affinity (Ki) | 137 | nM | |

| DOM | 5-HT₂C | Binding Affinity (Ki) | ~700 | nM | |

| DOET | 5-HT₂C | Binding Affinity (Ki) | 108 | nM | |

| DOM | 5-HT₁A | Binding Affinity (Ki) | >10,000 | nM | |

| DOET | 5-HT₁A | Binding Affinity (Ki) | 9,727 | nM |

Note: Data for DOPR is limited. Values for DOM and DOET are provided for comparative purposes. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like DOPR) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound at the 5-HT₂A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

-

Unlabeled test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM Ketanserin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT₂A receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known concentration of [³H]Ketanserin and the cell membrane suspension to the wells.

-

Non-specific Binding: Add [³H]Ketanserin, the cell membrane suspension, and a high concentration of unlabeled Ketanserin.

-

Competitive Binding: Add [³H]Ketanserin, the cell membrane suspension, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. General Workflow for a Radioligand Binding Assay

Inositol Monophosphate (IP1) Accumulation Assay

This is a functional assay that measures the accumulation of IP1, a downstream metabolite of IP₃. It provides a direct measure of Gq/11 pathway activation.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂A receptor agonist.

Materials:

-

Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Assay buffer.

-

Lithium chloride (LiCl) solution (to inhibit the degradation of IP1).

-

This compound at various concentrations.

-

A reference 5-HT₂A agonist (e.g., serotonin).

-

IP1 detection kit (e.g., HTRF-based).

-

Plate reader capable of detecting the assay signal (e.g., HTRF).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add the assay buffer containing LiCl and the various concentrations of this compound or the reference agonist.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of IP1 produced.

-

Signal Measurement: Read the plate using a compatible plate reader.

-

Data Analysis:

-

Generate a standard curve for IP1 concentration.

-

Convert the raw data to IP1 concentrations using the standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

-

Conclusion

This compound's primary mechanism of action is as a serotonin 5-HT₂A receptor agonist, which activates the Gq/11 signaling pathway. The resulting cascade of intracellular events, including the mobilization of intracellular calcium and the activation of Protein Kinase C, underlies its psychoactive effects. While quantitative pharmacological data for this compound is not as extensive as for other related compounds, the available information, in conjunction with structure-activity relationships within the DOx family, provides a solid framework for understanding its molecular pharmacology. The experimental protocols detailed herein represent standard methodologies for the in-depth characterization of the binding and functional activity of this compound and other novel psychoactive compounds targeting the 5-HT₂A receptor. Further research is warranted to more fully elucidate the complete receptor interaction profile and downstream signaling effects of this compound.

References

An In-depth Technical Guide to the Psychoactive Properties of DOPR Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes, specifically categorized within the DOx series of psychedelic substances. First synthesized and described by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended duration of action.[1] This technical guide provides a comprehensive overview of the psychoactive properties of this compound, detailing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information herein is intended for research, scientific, and drug development applications and is compiled from preclinical data and foundational psychedelic research literature.

Pharmacodynamics

The primary psychoactive effects of this compound are mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.

Receptor Interaction Profile

DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the 5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain analogs like DOM.[2]

| Receptor Subtype | Interaction | Efficacy (EC50) | Reference |

| 5-HT2A | Partial Agonist | 12 nM (in vitro) | [2] |

| 5-HT2C | Agonist | Higher concentrations required | [2] |

| 5-HT1A | Agonist | Higher concentrations required | [2] |

| 5-HT1 | - | Very weak affinity | [1] |

Signaling Pathways

Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events. The canonical pathway involves the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[3][4][5] This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Furthermore, downstream signaling includes the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in synaptic plasticity.[2] Molecular dynamics simulations suggest that the propyl group of DOPR stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a prolonged receptor residency time compared to DOM. This extended engagement is thought to be a key factor in DOPR's long duration of action.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 68% | Rodents | [2] |

| Time to Peak Plasma Concentration (Tmax) | 90-120 minutes | Rodents | [2] |

| Cerebrospinal Fluid Penetration | 22% of plasma levels | Rodents | [2] |

| Elimination Half-life (t½) | 14-18 hours | Rodents | [2] |

| Metabolism | O-demethylation of the 2-methoxy group via CYP2D6 | - | [2] |

| Primary Metabolite | 5-methoxy-4-propylamphetamine | - | [2] |

| Excretion | 55% as glucuronidated metabolites in urine, 30% unchanged in feces | - | [2] |

Behavioral Effects in Preclinical Models

Preclinical studies in rodents have been instrumental in characterizing the psychoactive properties of this compound. Two key assays are the head-twitch response (HTR) and the progressive ratio breakpoint task (PRBT).

Hallucinogenic-like Effects: The Head-Twitch Response (HTR)

The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR in a dose-dependent manner.

| Dose (mg/kg) | HTR Frequency | Reference |

| 0.1 | 8.4 ± 1.1 | [2] |

Pro-motivational Effects: The Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can enhance motivation, particularly in subjects with low baseline performance.[2]

| Dose (mg/kg) | PRBT Improvement (%) in Low Performers | Reference |

| 0.0106 | +42 | [2] |

| 0.032 | +67 | [2] |

This effect is correlated with an increase in striatal dopamine (B1211576) release, suggesting modulation of the mesolimbic pathway.[2]

Human Psychoactive Effects (Shulgin's Reports)

Alexander Shulgin's qualitative reports in his book PiHKAL provide the primary description of DOPR's effects in humans.

| Parameter | Description | Reference |

| Dosage | 2.5 - 5.0 mg (oral) | |

| Duration | 20 - 30 hours | |

| Onset | Very slow, taking up to 3 hours to manifest | |

| Subjective Effects | Alterations in thought processes, visual distortions, closed-eye imagery, insomnia. Described as a "heavy-duty psychedelic". |

Experimental Protocols

Synthesis of this compound (Adapted from PiHKAL)

The synthesis of this compound involves the reaction of 2,5-dimethoxy-4-(n)-propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene (B7858105).

Protocol:

-

A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane (B149229) with 1.3 g of anhydrous ammonium (B1175870) acetate is heated at reflux for 1 hour.

-

The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-propylstyrene.

-

A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

The reaction mixture is refluxed, and then the excess hydride is decomposed with water.

-

The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl ether.

-

The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is extracted with diethyl ether.

-

The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and saturated with anhydrous HCl gas to precipitate this compound.

-

The resulting white crystalline powder is collected by filtration.

Head-Twitch Response (HTR) Assay

Objective: To quantify the hallucinogen-like effects of this compound in mice.

Materials:

-

Male C57BL/6J mice

-

This compound dissolved in saline

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimate mice to the testing room for at least 60 minutes.

-

Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Immediately place the mouse in an individual observation chamber.

-

Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).

-

Two trained observers, blind to the treatment condition, score the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

-

Analyze the data by comparing the number of head twitches in the DOPR-treated groups to the vehicle control group.

References

- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Receptor Binding Profile of Naltrindole Hydrochloride, a Selective Delta-Opioid Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naltrindole (B39905) hydrochloride is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (DOPR), also known as the δ-opioid receptor.[1][2][3] Its selectivity makes it an invaluable tool in biomedical research for elucidating the physiological and pathological roles of the delta-opioid system.[1] This technical guide provides a comprehensive overview of the receptor binding profile of naltrindole, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Receptor Binding Profile of Naltrindole

The selectivity of naltrindole for the delta-opioid receptor over the mu (μ) and kappa (κ) opioid receptors is a key feature of its pharmacological profile. This selectivity is quantified by comparing its binding affinity (Ki) at each receptor subtype. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Delta (δ) | Naltrindole | 0.02 - 0.09 | Rat Brain, Guinea Pig Brain | [3][4] |

| Mu (μ) | Naltrindole | 8.1 - 64 | Rat Brain, Cloned Receptors | [4][5] |

| Kappa (κ) | Naltrindole | 2.7 - 66 | Rat Brain, Cloned Receptors | [4][5] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Based on these values, naltrindole exhibits a significantly higher affinity for the delta-opioid receptor, with selectivity ratios (Ki μ / Ki δ and Ki κ / Ki δ) often in the hundreds. For instance, one study reported 223- and 346-fold greater activity at δ than at μ and κ opioid receptors, respectively.

Experimental Protocols

A thorough characterization of a ligand's receptor binding profile involves multiple in vitro assays. Below are detailed methodologies for key experiments used to evaluate naltrindole.

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of naltrindole at opioid receptor subtypes.

Materials:

-

Membrane Preparations: Cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain homogenate, CHO cells expressing human δ, μ, or κ receptors).

-

Radioligand: A tritiated ligand that binds to the target receptor with high affinity and specificity (e.g., [3H]naltrindole for DOPR, [3H]DAMGO for MOPR, [3H]U69,593 for KOPR).

-

Test Ligand: Naltrindole hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Prepare serial dilutions of naltrindole hydrochloride.

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of naltrindole or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[2]

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of naltrindole that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. As an antagonist, naltrindole would be tested for its ability to block agonist-stimulated [35S]GTPγS binding.

Objective: To determine the functional antagonism of naltrindole at the delta-opioid receptor.

Materials:

-

Membrane Preparations: As described for the radioligand binding assay.

-

[35S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: To enhance the signal-to-noise ratio.

-

Agonist: A known DOPR agonist (e.g., DPDPE or SNC80).

-

Test Antagonist: Naltrindole hydrochloride.

-

Assay Buffer: Typically containing 50 mM Tris-HCl, MgCl2, and NaCl.[6]

-

Filtration System and Scintillation Counter.

Procedure:

-

Prepare serial dilutions of naltrindole hydrochloride.

-

Pre-incubate the membrane preparation with the desired concentrations of naltrindole.

-

Add a fixed concentration of the DOPR agonist.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate the mixture at 30°C for 60 minutes.[6]

-

Terminate the assay by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data by plotting the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of naltrindole to determine its inhibitory potency (IC50 or Kb).

Delta-opioid receptors are typically coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Objective: To assess the ability of naltrindole to antagonize agonist-induced inhibition of cAMP production.

Materials:

-

Whole Cells: A cell line expressing the delta-opioid receptor (e.g., CHO-DOPR cells).

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Agonist: A known DOPR agonist.

-

Test Antagonist: Naltrindole hydrochloride.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA) for measuring cAMP levels.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of naltrindole.

-

Add a fixed concentration of the DOPR agonist.

-

Stimulate the cells with forskolin.

-

Incubate for a specified period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Analyze the data to determine the extent to which naltrindole reverses the agonist-induced decrease in cAMP levels.

Visualizations

Caption: Canonical signaling pathways of the delta-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Naltrindole - Wikipedia [en.wikipedia.org]

- 2. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Solubility of Doxapram Hydrochloride

Disclaimer: The following information pertains to Doxapram hydrochloride. Initial searches for "DOPR hydrochloride" yielded limited results for a compound with that specific abbreviation, but substantial data exists for Doxapram hydrochloride, a common respiratory stimulant. It is presumed that "DOPR" was a typographical error for Doxapram.

This technical guide provides a comprehensive overview of the solubility of Doxapram hydrochloride in various solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Profile of Doxapram Hydrochloride

Doxapram hydrochloride is a white to off-white crystalline powder. Its solubility is a critical factor in its formulation for therapeutic use, primarily as a respiratory stimulant. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | ≥20.05 mg/mL[1] | With gentle warming |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | Sonication is recommended |

| Water | ≥14.27 mg/mL[1] | With ultrasonic treatment |

| Ethanol | ≥14.6 mg/mL[1] | - |

| Ethanol | 50 mg/mL[2] | Sonication is recommended |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[2] | Sonication is recommended |

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble[3][4], Slightly Soluble[5] |

| Methanol | Freely soluble[3], Slightly Soluble[5] |

| Ethanol (95%) | Sparingly soluble[3] |

| Acetic Acid (100%) | Freely soluble[3] |

| Acetic Anhydride | Sparingly soluble[3] |

| Diethyl Ether | Practically insoluble[3] |

| Chloroform | Sparingly soluble[4] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the cited solubility data of Doxapram hydrochloride are not exhaustively available in the public domain, a general methodology based on standard laboratory practices for solubility assessment, such as the saturation shake-flask method, can be outlined.

General Protocol: Saturation Shake-Flask Method

-

Preparation of Solvent: Prepare the desired solvent (e.g., water, ethanol, DMSO) of a specific grade and purity. For aqueous solutions, prepare buffers at the desired pH (e.g., 1.2, 4.5, 6.8) to determine pH-dependent solubility. The temperature of the solvent should be controlled, typically at 25°C or 37°C.

-

Addition of Solute: Add an excess amount of Doxapram hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period to allow it to reach equilibrium. This is often done using an orbital shaker or a magnetic stirrer. The time to reach equilibrium can vary and may need to be determined experimentally, but typically ranges from 24 to 72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation, filtration (using a filter that does not adsorb the compound), or a combination of both.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of Doxapram hydrochloride in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Visualizations: Signaling Pathway and Experimental Workflow

Mechanism of Action of Doxapram Hydrochloride

Doxapram hydrochloride functions as a respiratory stimulant. Its primary mechanism involves the inhibition of potassium channels, specifically the TASK-1 and TASK-3 two-pore domain potassium channels. It also acts on peripheral carotid chemoreceptors.

Caption: Simplified signaling pathway of Doxapram Hydrochloride.

Generalized Experimental Workflow for Solubility Measurement

The following diagram illustrates a typical workflow for determining the solubility of a compound like Doxapram hydrochloride using the shake-flask method.

Caption: General workflow for solubility determination.

References

Safeguarding Research: A Technical Guide to Handling DOPR Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential handling and safety precautions for DOPR hydrochloride powder. Given the potent nature of this psychoactive amphetamine-class compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the core principles of risk mitigation, from hazard identification to emergency response, and offers detailed experimental procedures for safe handling.

Hazard Identification and Risk Assessment

As an analogue, SNC80, a selective non-peptide delta-opioid agonist, is considered hazardous, with warnings against ingestion, inhalation, and contact with eyes, skin, or clothing.[4] Similar precautions are essential for this compound.

Summary of Key Data

A collection of relevant quantitative data for this compound is presented below. The absence of specific toxicological data underscores the need for a highly precautionary approach.

| Property | Value | Source |

| Chemical Name | 2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride | [1] |

| CAS Number | 53581-55-8 | [1][5] |

| Molecular Formula | C14H23NO2 • HCl | [1] |

| Formula Weight | 273.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1][2] |

| Stability | ≥ 5 years (at -20°C) | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary strategy for safely handling potent powders like this compound is the implementation of robust engineering controls to minimize exposure. Personal Protective Equipment serves as a critical secondary barrier.

Engineering Controls

-

Containment: All manipulations of this compound powder, especially weighing and reconstitution, must be performed within a certified containment system. A ventilated balance enclosure (VBE) or a glovebox isolator is highly recommended.[6][7] These systems are designed to maintain negative pressure and are equipped with high-efficiency particulate air (HEPA) filters to capture airborne particles.

-

Ventilation: The laboratory should be well-ventilated with a system that directs airflow away from personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

-

Respiratory Protection: A NIOSH-approved respirator with P100 cartridges is essential to prevent inhalation of the powder.

-

Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against accidental splashes or aerosol generation.

-

Hand Protection: Double-gloving with nitrile gloves is required. Gloves should be changed frequently, especially if contamination is suspected.

-

Body Protection: A disposable, solid-front laboratory coat or coveralls, along with dedicated shoe covers, should be worn to prevent skin contact and contamination of personal clothing.

Detailed Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines a safe procedure for accurately weighing and preparing a stock solution of this compound.

Materials:

-

This compound powder in a sealed container

-

Ventilated Balance Enclosure (VBE) or glovebox

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent (e.g., DMSO, DMF)

-

Vortex mixer

-

Pipettes and sterile, sealed vials for stock solution

Procedure:

-

Preparation:

-

Ensure the VBE or glovebox is certified and functioning correctly.

-

Decontaminate the interior surfaces of the containment system.

-

Place all necessary materials inside the containment system before starting.

-

Don all required PPE as described in Section 2.

-

-

Weighing:

-

Carefully open the container of this compound inside the VBE.

-

Using a clean spatula, transfer a small amount of powder to the weighing paper or boat on the analytical balance.

-

To minimize aerosol generation, avoid dropping the powder from a height.

-

Once the desired weight is achieved, securely close the primary container.

-

-

Solubilization:

-

Carefully transfer the weighed powder into a pre-labeled, sterile vial.

-

Using a calibrated pipette, add the appropriate volume of solvent to the vial.

-

Securely cap the vial.

-

Gently swirl the vial to initiate dissolution. If necessary, use a vortex mixer at a low speed to ensure complete solubilization.

-

-

Cleanup and Waste Disposal:

-

All disposable materials that have come into contact with this compound (e.g., weighing paper, gloves, pipette tips) must be considered hazardous waste.

-

Place all contaminated waste into a designated, sealed hazardous waste container located within the containment system.

-

Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

-

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

-

Small Spills (within a containment system):

-

Decontaminate the area using a wet wipe or absorbent pad saturated with an appropriate solvent.

-

Place all cleanup materials in a sealed hazardous waste bag.

-

Wipe down the entire interior of the containment system.

-

-

Large Spills (outside of a containment system):

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify colleagues and the laboratory supervisor.

-

Isolate: Restrict access to the contaminated area.

-

Report: Contact the institution's environmental health and safety (EHS) office.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Waste Disposal

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

By implementing these stringent safety measures, researchers can mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and productive research environment.

References

An In-depth Technical Guide to the Research Applications of CAS Number 53581-55-8 (DOPR Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound with CAS number 53581-55-8, chemically known as 2,5-Dimethoxy-4-propylamphetamine (B12754582) hydrochloride (DOPR hydrochloride). DOPR is a psychedelic phenethylamine (B48288) and a potent serotonin (B10506) 5-HT₂A receptor agonist. This document details its primary research applications, particularly in the investigation of motivational behaviors and as a tool to understand the pharmacology of psychedelic compounds. It includes a summary of its pharmacodynamics, detailed experimental protocols for key behavioral assays, an overview of its principal signaling pathway, and a discussion of its forensic analysis and chemical synthesis.

Introduction

This compound is a substituted amphetamine with known hallucinogenic properties.[1][2] Structurally, it is an analog of DOM (2,5-dimethoxy-4-methylamphetamine), with a propyl group replacing the methyl group at the 4-position of the phenyl ring.[2][3] This modification enhances its lipophilicity and is believed to contribute to its potency and long duration of action.[3] Primarily utilized as an analytical reference standard in forensic and research settings, recent studies have highlighted its potential in neuroscience research, particularly in modulating motivational states at sub-hallucinogenic doses.[4]

Pharmacodynamics and Quantitative Data

DOPR's primary mechanism of action is as an agonist at serotonin 5-HT₂ receptors, with a high affinity for the 5-HT₂A subtype.[2][3] Its psychedelic effects are mediated through the activation of these receptors.[2]

| Parameter | Value | Receptor/System | Notes |

| EC₅₀ | 12 nM | 5-HT₂A Receptor | In vitro measure of agonist potency.[3] |

| Psychedelic Effects (HTR) | ≥0.1 mg/kg | 5-HT₂A Receptor (in vivo, mice) | The head-twitch response (HTR) is a behavioral proxy for psychedelic effects.[4] |

| Pro-motivational Effects (PRBT) | ≥0.0106 mg/kg | (in vivo, mice) | Effective in mice with low baseline motivation in the progressive ratio breakpoint task.[4] |

| Oral Dose (Human) | 2.5 - 5 mg | - | As reported by Alexander Shulgin.[2] |

| Duration of Action (Human) | 20 - 30 hours | - | As reported by Alexander Shulgin.[2] |

Table 1: Pharmacological and Behavioral Data for DOPR

Key Research Applications

Investigation of Motivational Behavior

A recent study by Noback et al. (2025) has demonstrated that low, sub-hallucinogenic doses of DOPR can increase effortful motivation in mice with low baseline performance.[4] This suggests a potential therapeutic application for DOPR or similar compounds in treating conditions characterized by amotivation, such as depression. The key experimental paradigm used in this research is the Progressive Ratio Breakpoint Task (PRBT) .

Model for Psychedelic Drug Research

As a potent 5-HT₂A agonist, DOPR serves as a valuable tool for studying the mechanisms of action of psychedelic drugs. The Head-Twitch Response (HTR) in rodents is a well-established behavioral assay used to screen for psychedelic-like activity and to investigate the role of the 5-HT₂A receptor in these effects.[1][2]

Signaling Pathways

The primary signaling cascade initiated by DOPR's activation of the 5-HT₂A receptor is through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.

Experimental Protocols

Progressive Ratio Breakpoint Task (PRBT) for Motivational Assessment in Mice

This protocol is adapted from standard procedures used to assess the motivational properties of drugs.[5][6][7]

References

- 1. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-propylamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dimethoxy-4-propylamphetamine (63779-88-4) for sale [vulcanchem.com]

- 4. Low (micro)doses of 2,5-dimethoxy-4-propylamphetamine (DOPR) increase effortful motivation in low-performing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Motivation Using the Progressive Ratio Task in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. touchscreencognition.org [touchscreencognition.org]

2,5-Dimethoxy-4-propylamphetamine hydrochloride pharmacology

An In-depth Technical Guide on the Core Pharmacology of 2,5-Dimethoxy-4-propylamphetamine (B12754582) Hydrochloride (DOPR)

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR), a member of the DOx family of psychedelic phenethylamines, is a structural analog of DOM (2,5-dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, DOPR is distinguished by the substitution of a propyl group for the methyl group at the 4-position of the phenyl ring.[1][2] This modification significantly influences its pharmacological profile, particularly its potency and duration of action.[2][3] This technical guide provides a comprehensive overview of the pharmacology of DOPR hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. DOPR's primary effects are mediated through its interaction with the serotonergic system.

Mechanism of Action

DOPR functions as a potent agonist at serotonin (B10506) 5-HT₂ receptors, with a notable affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes.[1][4] The psychedelic effects are primarily attributed to its partial agonism at the 5-HT₂ₐ receptor.[2][5] The 4-propyl substitution enhances the molecule's lipophilicity, which is believed to improve receptor binding affinity and facilitate its passage across the blood-brain barrier when compared to analogs with shorter alkyl chains.[1][2] In contrast to its high affinity for 5-HT₂ receptors, DOPR demonstrates very weak affinity for the 5-HT₁ receptor subtype.[1][4]

Receptor Binding and Functional Potency

Quantitative in vitro studies have been conducted to determine DOPR's potency at its primary target. These findings are crucial for understanding its structure-activity relationship (SAR) within the DOx class of compounds.

| Parameter | Receptor | Value | Species/Assay | Reference |

| EC₅₀ | 5-HT₂ₐ | 12 nM | In vitro | [2] |

| Potency Range | 5-HT₂ₐ | 1 - 9 nM | In vitro functional assays | [5][6] |

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by DOPR initiates a cascade of intracellular signaling events. This process is not limited to a single pathway and involves both G-protein-dependent and independent mechanisms.

-

Gq/11 Pathway: Canonically, the 5-HT₂ₐ receptor couples to the Gq/11 G-protein. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway: Beyond G-protein coupling, evidence suggests that DOPR-mediated 5-HT₂ₐ activation also leads to the recruitment of β-arrestin.[2] This can initiate a separate wave of signaling, including the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway implicated in synaptic plasticity.[2]

In Vivo Pharmacological Effects

Preclinical studies in rodent models provide insight into the behavioral and physiological effects of DOPR.

| Effect | Model | Dose Range | Outcome | Reference(s) |

| Psychedelic-like | Mouse Head-Twitch Response (HTR) | ≥ 0.1 mg/kg | Induces head-twitch behavior, a proxy for hallucinogenic potential. More potent but less efficacious than DOM. | [1][4][7] |

| Motivational | Mouse Progressive Ratio Breakpoint Task (PRBT) | 0.0106 - 0.032 mg/kg | Increases effortful motivation specifically in low-performing animals. | [2][7] |

| Locomotor Activity | Rodent models | Dose-dependent | Hyperlocomotion at lower doses; hypolocomotion at higher doses. | [1][4] |

| Thermoregulation | Rodent models | Higher doses | Induces hypothermia. | [1][4] |

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

ADME Profile

DOPR is characterized by its slow onset and exceptionally long duration of action, which are key differentiators from other classic psychedelics.[1]

| Parameter | Description | Value / Pathway | Reference(s) |

| Administration | Route | Oral | [1] |

| Onset of Action | Time to effect | Very Slow | [1] |

| Duration of Action | Total time of effects | 20 - 30 hours | [1] |

| Distribution | CNS Penetration | Readily crosses the blood-brain barrier; highest brain/plasma ratio among DOM homologues. | [1] |

| Metabolism | Primary Enzyme | Cytochrome P450 2D6 (CYP2D6) | [2][8] |

| Primary Reaction | O-demethylation of the 2-methoxy group | [2] | |

| Primary Metabolite | 5-methoxy-4-propylamphetamine | [2] | |

| Elimination Half-life (t₁/₂) | Rodent models | 14 - 18 hours | [2] |

| Excretion | Routes | 55% as glucuronidated metabolites in urine; 30% unchanged in feces. | [2] |

Experimental Protocols

The characterization of DOPR's pharmacology relies on a suite of standardized in vitro and in vivo assays.

In Vitro Receptor Affinity and Function

-

Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀) of DOPR at target receptors.

-

Methodology (General Protocol):

-

Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ).

-

Binding Assay (Affinity):

-

Prepare cell membrane homogenates.

-

Perform competitive radioligand binding assays using a known radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Incubate membranes with the radioligand and varying concentrations of DOPR.

-

Measure the displacement of the radioligand to calculate the inhibition constant (Ki).

-

-

Functional Assay (Potency):

-

For Gq-coupled receptors, measure second messenger accumulation (e.g., IP₁ accumulation using an HTRF assay or intracellular calcium flux using a fluorescent probe like Fura-2).

-

Plate whole cells and stimulate with a range of DOPR concentrations.

-

Measure the response to generate a dose-response curve and calculate the EC₅₀ and Emax values.

-

-

In Vivo Behavioral Assessment

-

Objective: To assess the psychedelic-like and motivational effects of DOPR in animal models.

-

Methodology (Protocols):

-

Head-Twitch Response (HTR) Assay:

-

Animals: C57BL/6J mice are commonly used.

-

Procedure: Following a habituation period in an observation chamber, administer this compound (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Data Collection: Record the number of head twitches (rapid, involuntary head movements) over a defined period (e.g., 60 minutes). The dose at which a significant increase in HTR is observed is determined.[7]

-

-

Progressive Ratio Breakpoint Task (PRBT):

-

Animals: Mice trained to perform an operant task (e.g., lever pressing) for a food reward.

-

Procedure: The task requirement (e.g., number of lever presses) for each subsequent reward increases progressively. The "breakpoint" is the final ratio completed before the animal ceases to respond, serving as a measure of effortful motivation.

-

Data Collection: Administer low ("micro") doses of DOPR and measure the change in the breakpoint relative to baseline or vehicle control.[2][7]

-

-

Bioanalytical Quantification

-

Objective: To reliably detect and quantify DOPR and its metabolites in biological matrices (e.g., plasma, brain tissue).

-

Methodology (UHPLC-QTOF-MS):

-

Sample Preparation: Perform protein precipitation and/or solid-phase extraction (SPE) on the biological matrix to isolate the analyte.

-

Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate DOPR from other matrix components.

-

Mass Spectrometry: Employ a quadrupole time-of-flight mass spectrometer (QTOF-MS) for detection.

-

Identification: Confirm the presence of DOPR by matching the retention time and high-resolution mass-to-charge ratio (m/z) of the precursor ion (m/z 238.154 for [M+H]⁺) and its characteristic product ions (e.g., m/z 121.065, m/z 91.054).[2]

-

Modulation of Mesolimbic Dopamine (B1211576)

While DOPR is a primary serotonergic agent, its behavioral effects, particularly on motivation, are linked to downstream modulation of the dopaminergic system. Microdialysis studies in rodents have shown that the improvements in PRBT performance following low-dose DOPR administration correlate with an increase in striatal dopamine release.[2] This suggests an indirect mechanism where activation of 5-HT₂ₐ receptors on neurons that project to or within the ventral tegmental area (VTA) or nucleus accumbens (NAc) modulates the activity of the mesolimbic dopamine pathway.

Conclusion

2,5-Dimethoxy-4-propylamphetamine hydrochloride is a potent, long-acting psychedelic with primary agonist activity at 5-HT₂ class receptors. Its unique pharmacological profile is defined by high potency, a slow onset, an extended duration of action, and a distinct separation between doses that elicit pro-motivational effects and those that induce psychedelic-like responses in preclinical models. The detailed characterization of its receptor interactions, signaling cascades, and metabolic pathways provides a solid foundation for its use as a tool in neuroscience research and for the potential development of novel therapeutics.

References

- 1. 2,5-Dimethoxy-4-propylamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dimethoxy-4-propylamphetamine (63779-88-4) for sale [vulcanchem.com]

- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxy-4-propylamphetamine - Wikiwand [wikiwand.com]

- 5. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low (micro)doses of 2,5-dimethoxy-4-propylamphetamine (DOPR) increase effortful motivation in low-performing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

DOPR Hydrochloride Analytical Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPR hydrochloride (2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride) is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine classes.[1] It is recognized for its hallucinogenic properties and is categorized as a serotonergic psychedelic.[1] This technical guide provides an in-depth overview of the analytical reference standard for this compound, including its physicochemical properties, proposed analytical methodologies, and its primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for the accurate preparation of standards, development of analytical methods, and interpretation of experimental results.

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dimethoxy-α-methyl-4-propyl-benzeneethanamine, monohydrochloride | [1][2] |

| CAS Number | 53581-55-8 | [1][2] |

| Molecular Formula | C₁₄H₂₃NO₂ • HCl | [1][2] |

| Formula Weight | 273.8 g/mol | [1][2] |

| Purity | ≥98% | [2][3] |

| Appearance | Crystalline solid | [4] |

| UV max | 224, 291 nm | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Proposed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantification and purity assessment of this compound.

Experimental Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 224 nm and 291 nm[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Standard Preparation: A stock solution of this compound can be prepared in methanol (B129727) or the mobile phase at a concentration of 1 mg/mL. Working standards can be prepared by serial dilution.

-

Sample Preparation: Samples should be dissolved in the mobile phase to a concentration within the linear range of the assay.

Workflow for HPLC Analysis:

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Delta-Opioid Receptor (DOR) Ligands

A Note on Terminology: The term "DOPR hydrochloride" is not standard in scientific literature. These protocols are based on the assumption that the intended target is the Delta-Opioid Receptor (DOR) , also known as OPIRD or δ-opioid receptor. The methodologies described are standard for characterizing ligands, such as novel chemical entities, that interact with this receptor.

Introduction

The delta-opioid receptor (DOR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for treating chronic pain, depression, and anxiety.[1] Unlike mu-opioid receptor agonists, which are the primary target of traditional opioid analgesics like morphine, DOR agonists may offer potent pain relief with a reduced risk of respiratory depression, constipation, and abuse liability.[1]

These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of putative DOR ligands. The described assays will enable researchers to determine a compound's binding affinity, functional potency, and mechanism of action at the delta-opioid receptor.

Signaling Pathway of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. As a Gi/o-coupled GPCR, the activated receptor inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes hypothetical data for a test compound, illustrating the typical quantitative outputs from the in vitro assays described in this document.

| Assay Type | Receptor Target | Parameter | Test Compound Value | Control Compound (Naltrindole) |

| Radioligand Binding | Human DOR | Ki (nM) | 15.2 | 0.5 |

| Radioligand Binding | Human MOR | Ki (nM) | >1000 | >1000 |

| Radioligand Binding | Human KOR | Ki (nM) | >1000 | >1000 |

| cAMP Functional Assay | Human DOR | IC50 (nM) | 45.8 | N/A (Antagonist) |

| GTPγS Binding Assay | Human DOR | EC50 (nM) | 30.5 | N/A (Antagonist) |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. IC50: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits 50% of the agonist response. EC50: Half-maximal effective concentration. The concentration of an agonist that produces 50% of the maximal response. Naltrindole is a well-characterized selective DOR antagonist.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the delta-opioid receptor by competing with a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Naltrindole or another suitable high-affinity DOR radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound and reference compounds (e.g., unlabeled Naltrindole for non-specific binding).

-

96-well microplates.

-

Glass fiber filter mats.

-

Microplate harvester.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the serially diluted test compound or control compounds.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filter mat with ice-cold assay buffer to reduce non-specific binding.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional activity of a test compound by measuring its effect on cAMP production in whole cells. Agonists will decrease cAMP levels, while antagonists will block the agonist-induced decrease.

Materials:

-

A cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 cells).

-

Cell culture medium and supplements.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A reference DOR agonist (e.g., SNC80).

-

Test compound.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Culture: Culture the DOR-expressing cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

-

Compound Addition (Agonist Mode):

-

Remove the culture medium and replace it with assay buffer.

-

Add serial dilutions of the test compound or a reference agonist.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

-

Compound Addition (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration of a reference agonist (typically at its EC80) to stimulate the receptor.

-

Add a fixed concentration of forskolin.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 value.

-

Antagonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the IC50 value.

-

These protocols provide a robust framework for the initial in vitro characterization of novel ligands targeting the delta-opioid receptor, enabling critical go/no-go decisions in the drug discovery process.

References

Application Notes and Protocols for Delta-Opioid Receptor (DOR) Hydrochloride Cell-Based Assay Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delta-opioid receptor (DOR or DOP) is a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] It is primarily coupled to the inhibitory G-protein, Gαi/o.[1][3] Upon activation by an agonist, such as DOPR hydrochloride, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, DOR activation can modulate ion channels, such as inhibiting calcium (Ca²⁺) channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][4] These receptors are widely distributed in the central nervous system and are implicated in various physiological processes, including pain modulation, mood regulation, and more.[1][5]

The development of selective DOR agonists is a significant area of research for novel therapeutics with potentially fewer side effects than traditional mu-opioid receptor agonists. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the pharmacological activity and potential cytotoxicity of DOR agonists like this compound. The assays covered include functional assessments of receptor signaling (cAMP inhibition, calcium mobilization), direct measurement of receptor binding, and evaluation of cell health.

Signaling Pathway and Experimental Workflow

To effectively screen and characterize compounds targeting the delta-opioid receptor, a systematic workflow is essential. This involves understanding the underlying signaling mechanism and employing a series of assays to build a comprehensive pharmacological profile.

Key Experimental Protocols

Here we provide detailed methodologies for essential cell-based assays to evaluate the activity of this compound.

cAMP Inhibition Assay (Functional Agonism)

Principle: This assay measures the ability of a DOR agonist to inhibit the production of intracellular cAMP.[2] Cells expressing DOR are stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to increase basal cAMP levels. The addition of a DOR agonist activates the inhibitory Gαi subunit, which in turn suppresses adenylyl cyclase activity and reduces cAMP production.[2][3] The change in cAMP is typically measured using a competitive immunoassay or a reporter gene system.[6]

Protocol:

-

Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the human delta-opioid receptor into 384-well assay plates at a density of 5,000-10,000 cells per well.[7] Incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

-

Forskolin Challenge: Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for 15-20 minutes.[8]

-

Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assays) according to the manufacturer's instructions.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition).

Data Presentation:

| Compound | EC₅₀ (nM) | % Inhibition (Max) |

| This compound | 15.2 | 95.8% |

| Reference Agonist | 5.8 | 98.2% |

Radioligand Receptor Binding Assay (Affinity)

Principle: This assay quantifies the affinity of a test compound for the delta-opioid receptor. It is a competitive assay where the unlabeled test compound (this compound) competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE) for binding to the receptor expressed in cell membranes.[7][9] The amount of radioligand displaced is proportional to the affinity of the test compound.[10]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the delta-opioid receptor. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation (5-10 µg of protein), a fixed concentration of the radioligand (e.g., [³H]DPDPE at its Kd concentration), and varying concentrations of this compound.[7][11]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioactivity.

-

Detection: Dry the filter plate and add a liquid scintillation cocktail to each well.[10] Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of this compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | 25.5 | 12.1 |

| Reference Ligand | 8.2 | 3.9 |

Calcium Mobilization Assay (Functional Activity)

Principle: Changes in intracellular calcium (Ca²⁺) concentration are a common second messenger signal for GPCR activation.[12] While Gαi-coupled receptors like DOR primarily inhibit adenylyl cyclase, their Gβγ subunits can modulate other effectors, potentially leading to a Ca²⁺ response, especially in cells co-expressing Gαq or chimeric G-proteins.[13] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to free Ca²⁺ in the cytoplasm.[13][14]

Protocol:

-

Cell Seeding: Seed cells expressing DOR (e.g., CHO-DOR) in a 96- or 384-well black, clear-bottom plate and grow overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[14]

-

Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).[15][16]

-

Detection: Record a baseline fluorescence reading. Inject this compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

-

Data Analysis: The response is quantified as the change in fluorescence (maximum peak - baseline). Plot the response against the log concentration of the agonist to determine the EC₅₀.

Data Presentation:

| Compound | EC₅₀ (nM) | Max Fluorescence (RFU) |

| This compound | 45.1 | 35,200 |

| Reference Agonist | 12.3 | 48,500 |

Cell Viability / Cytotoxicity Assay

Principle: It is crucial to ensure that the observed effects in functional assays are not due to compound-induced cell death or stress.[17] Cell viability assays measure cellular health through various markers, such as metabolic activity or membrane integrity.[18] A common method is the resazurin (B115843) (AlamarBlue) reduction assay, where metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[18][19]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (no compound) and a positive control for cytotoxicity (e.g., digitonin).

-

Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24 hours).

-

Reagent Addition: Add the resazurin reagent to each well and incubate for 1-4 hours at 37°C.

-

Detection: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log concentration of the compound. Determine the CC₅₀ (concentration that reduces cell viability by 50%).

Data Presentation:

| Compound | CC₅₀ (µM) |

| This compound | > 100 |

| Positive Control | 5.5 |

References

- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability-Indicating RP-HPLC Method for the Analysis of DOPR Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of DOPR hydrochloride in bulk drug substance using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is suitable for assay determination and the separation of this compound from its potential degradation products.

Disclaimer: This application note outlines a representative method. It is intended to serve as a starting point. Users must perform their own method development, optimization, and validation to ensure the method is suitable for their specific application and complies with all relevant regulatory guidelines.

Introduction